Glycine, L-alanyl-L-valyl-
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Overview
Description
Glycine, L-alanyl-L-valyl- is a dipeptide composed of the amino acids glycine, L-alanine, and L-valine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-alanyl-L-valyl- can be achieved through enzymatic methods. One such method involves the use of L-amino acid esterase (LAE) from microorganisms like Elizabethkingia sp. TT1. This enzyme catalyzes the reaction between valine methyl ester and glycine to form the dipeptide . The reaction conditions typically involve a pH of 9.0 and a temperature of 25°C, with the enzyme showing stability over a pH range of 5.0–8.5 and temperatures between 25°C and 40°C .
Industrial Production Methods
Industrial production of dipeptides like Glycine, L-alanyl-L-valyl- often involves microbial fermentation processes. Metabolic engineering of microorganisms such as Escherichia coli can enhance the production efficiency of these dipeptides. For example, overexpression of specific enzymes and inactivation of peptidases can lead to higher yields of the desired dipeptide .
Chemical Reactions Analysis
Types of Reactions
Glycine, L-alanyl-L-valyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Glycine, L-alanyl-L-valyl- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of Glycine, L-alanyl-L-valyl- depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives of the dipeptide, while reduction reactions may produce reduced forms of the molecule.
Scientific Research Applications
Glycine, L-alanyl-L-valyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Glycine, L-alanyl-L-valyl- involves its interaction with specific molecular targets and pathways. For example, in the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors . Additionally, the dipeptide may influence muscle metabolism by promoting muscle protein synthesis and reducing muscle protein breakdown .
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-valine: Similar in structure but differs in the sequence of amino acids.
L-valyl-L-alanine: Another dipeptide with a different amino acid sequence.
L-alanyl-L-glutamine: Known for its high water solubility and stability, used in clinical treatments.
Uniqueness
Glycine, L-alanyl-L-valyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its stability and bioavailability make it suitable for various applications in research and industry.
Properties
CAS No. |
69288-25-1 |
---|---|
Molecular Formula |
C10H19N3O4 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(13-9(16)6(3)11)10(17)12-4-7(14)15/h5-6,8H,4,11H2,1-3H3,(H,12,17)(H,13,16)(H,14,15)/t6-,8-/m0/s1 |
InChI Key |
VHAQSYHSDKERBS-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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